An In-depth Technical Guide to N-(isoquinolin-5-ylmethyl)-N-methylamine (CAS 157610-84-9)
An In-depth Technical Guide to N-(isoquinolin-5-ylmethyl)-N-methylamine (CAS 157610-84-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(isoquinolin-5-ylmethyl)-N-methylamine is a heterocyclic aromatic amine belonging to the diverse and pharmacologically significant isoquinoline family. The isoquinoline scaffold, consisting of a fused benzene and pyridine ring system, is a core structural motif in a vast array of natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of N-(isoquinolin-5-ylmethyl)-N-methylamine, including its physicochemical properties, a proposed synthetic route, predicted analytical data, potential biological applications, and essential safety and handling information. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to serve as a valuable resource for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-(isoquinolin-5-ylmethyl)-N-methylamine are summarized in the table below.
| Property | Value | Source/Method |
| CAS Number | 157610-84-9 | - |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | Calculated |
| Appearance | Predicted: Solid or liquid | [3] |
| Boiling Point | 311.7 °C at 760 mmHg | Predicted |
| Density | 1.087 g/cm³ | Predicted |
| Flash Point | 142.3 °C | Predicted |
| pKa | Isoquinoline pKa ≈ 5.4 | [4] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | General chemical principles |
Synthesis and Purification
While a specific published synthesis for N-(isoquinolin-5-ylmethyl)-N-methylamine has not been identified, a highly plausible and efficient route is through the reductive amination of isoquinoline-5-carboxaldehyde with methylamine. This widely used method reliably forms secondary amines from aldehydes and primary amines.[5][6]
Proposed Synthetic Pathway: Reductive Amination
The reaction proceeds in two main steps: the formation of an intermediate imine, followed by its reduction to the final secondary amine.
Caption: Proposed two-step synthesis of N-(isoquinolin-5-ylmethyl)-N-methylamine via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on standard reductive amination procedures.[7] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.
Materials:
-
Isoquinoline-5-carboxaldehyde
-
Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)[8]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol, triethylamine)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline-5-carboxaldehyde (1.0 equivalent) in anhydrous DCE.
-
Amine Addition: Add methylamine (1.1-1.5 equivalents) to the solution. If using methylamine hydrochloride, a base such as triethylamine (1.1-1.5 equivalents) should also be added to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. The reaction may be mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent tailing).
Analytical Characterization (Predicted)
As no experimentally determined spectra are publicly available, the following data are predicted based on the chemical structure and known spectroscopic features of isoquinolines and N-methyl benzylamines.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 | s | 1H | H-1 | The proton at C1 of the isoquinoline ring is typically the most downfield due to the deshielding effect of the adjacent nitrogen atom.[1] |
| ~8.5 | d | 1H | H-3 | The proton at C3 is also deshielded by the nitrogen.[1] |
| ~8.0-7.5 | m | 4H | H-4, H-6, H-7, H-8 | Aromatic protons of the isoquinoline ring system. |
| ~3.8 | s | 2H | -CH₂- | Methylene protons of the benzyl group. |
| ~2.4 | s | 3H | -CH₃ | Methyl protons of the amine. |
| ~1.5 (broad) | s | 1H | -NH- | The N-H proton signal can be broad and its chemical shift is dependent on solvent and concentration. This signal would be absent in the target tertiary amine. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-1 | Aromatic carbon adjacent to nitrogen. |
| ~143 | C-3 | Aromatic carbon adjacent to nitrogen. |
| ~136-120 | C-4, C-4a, C-5, C-6, C-7, C-8, C-8a | Aromatic carbons of the isoquinoline ring. |
| ~55 | -CH₂- | Methylene carbon. |
| ~35 | -CH₃ | Methyl carbon. |
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 173.2. A major fragmentation pathway would likely involve the benzylic cleavage to form a stable isoquinolin-5-ylmethyl cation.[9]
Infrared (IR) Spectroscopy
As a tertiary amine, N-(isoquinolin-5-ylmethyl)-N-methylamine will not exhibit the characteristic N-H stretching bands seen in primary and secondary amines.[10] Key expected absorptions include:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2800 | Aliphatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| 1350-1000 | C-N stretch |
Biological Activity and Potential Applications
While there is no specific biological data for N-(isoquinolin-5-ylmethyl)-N-methylamine in the public domain, its structural features suggest potential pharmacological activities based on the well-established properties of the isoquinoline scaffold.
Potential as an Anti-proliferative Agent
Numerous isoquinoline derivatives have demonstrated potent anti-cancer properties through various mechanisms of action.[11] These include:
-
Targeting the PI3K/Akt/mTOR signaling pathway: This is a critical pathway for cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[3]
-
Induction of apoptosis and cell cycle arrest: Many anti-cancer agents work by triggering programmed cell death or halting the cell cycle in cancer cells.[11]
-
Inhibition of microtubule polymerization: Disruption of the microtubule network can lead to mitotic arrest and cell death.[11]
-
Topoisomerase inhibition: These enzymes are essential for DNA replication, and their inhibition can lead to DNA damage and cell death.[3]
Given these precedents, N-(isoquinolin-5-ylmethyl)-N-methylamine is a candidate for screening in anti-proliferative assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screen for potential anti-cancer compounds.[2]
Caption: Workflow for a typical MTT cell viability assay.
Potential as a Serotonin 5-HT₃ Receptor Antagonist
The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting) and gut motility.[8] Antagonists of this receptor are used clinically to manage chemotherapy-induced nausea and irritable bowel syndrome. Several classes of heterocyclic compounds, including isoquinolines, have been investigated as 5-HT₃ antagonists. The structural similarity of N-(isoquinolin-5-ylmethyl)-N-methylamine to known 5-HT₃ antagonists makes it a candidate for investigation in this area.
A radioligand binding assay is a common method to determine the affinity of a test compound for a specific receptor.[3]
Principle: This assay measures the ability of a non-radiolabeled test compound (the "cold" ligand) to compete with a radiolabeled ligand (the "hot" ligand) with known high affinity for the 5-HT₃ receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT₃ receptor (e.g., HEK293 cells).[11]
-
A suitable radioligand (e.g., [³H]-Granisetron).[3]
-
N-(isoquinolin-5-ylmethyl)-N-methylamine as the test compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and the Kᵢ (the inhibitory constant) can be calculated.
Safety and Handling
Comprehensive safety data for N-(isoquinolin-5-ylmethyl)-N-methylamine is not available. The following information is based on the known hazards of its constituent moieties, isoquinoline and N-methylamines.
Hazard Identification:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation or burns.
-
Eye Damage/Irritation: May cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Conclusion
N-(isoquinolin-5-ylmethyl)-N-methylamine is a molecule of interest due to its isoquinoline core, a scaffold renowned for its diverse pharmacological activities. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers by proposing a viable synthetic route, predicting its analytical characteristics, and outlining its potential as an anti-proliferative agent and a 5-HT₃ receptor antagonist based on established knowledge of related compounds. The provided protocols for synthesis and biological evaluation offer a starting point for further investigation into the properties and potential applications of this intriguing molecule. As with any chemical, appropriate safety precautions should be taken during handling and use.
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